molecular formula C22H24F3N3OS B460747 N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 664999-36-4

N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B460747
CAS RN: 664999-36-4
M. Wt: 435.5g/mol
InChI Key: ICLQPZAIJRTWQH-UHFFFAOYSA-N
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Description

“N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide” is a complex organic compound. It contains an adamantyl group, which is a bulky and rigid substituent often found in polymers . The compound also features a trifluoromethyl group, which is a common strategy to improve the properties of biologically active compounds . The compound is a type of fused pyridine derivative, which are frequently used structures in drug research .


Synthesis Analysis

The synthesis of this compound likely involves several steps, including the introduction of the adamantyl and trifluoromethyl groups. Adamantyl-containing monomers can undergo addition polymerization to afford polymers with predictable molecular weights . N-trifluoromethyl amines and azoles can be synthesized and have been shown to have excellent aqueous stability .


Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a biologically active fragment with unique physical and chemical properties . It also contains an adamantyl group, which is bulky, rigid, and hydrophobic . The trifluoromethyl group is prone to hydrolysis .


Chemical Reactions Analysis

The compound’s chemical reactions would likely involve the adamantyl and trifluoromethyl groups. N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The adamantyl group can afford steric hindrance to prevent side reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its adamantyl and trifluoromethyl groups. Adamantyl groups can contribute to high glass transition temperatures and high thermal stability . N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .

properties

IUPAC Name

N-(1-adamantyl)-6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c23-22(24,25)16-13-2-1-3-14(13)27-20-15(16)17(26)18(30-20)19(29)28-21-7-10-4-11(8-21)6-12(5-10)9-21/h10-12H,1-9,26H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLQPZAIJRTWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide

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